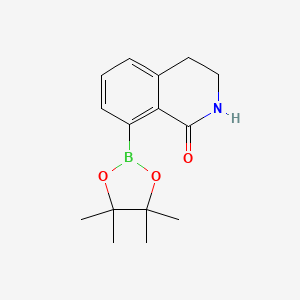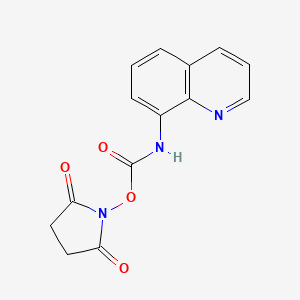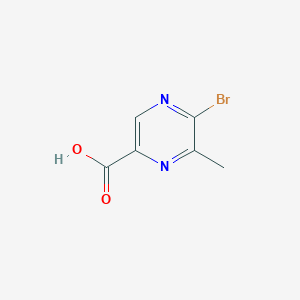
4-(Chloromethyl)thiophene-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chloromethyl)thiophene-2-carbonitrile is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur, and its derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry. The presence of a chloromethyl group and a carbonitrile group on the thiophene ring makes this compound a versatile compound with unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)thiophene-2-carbonitrile typically involves the chloromethylation of thiophene-2-carbonitrile. One common method is the reaction of thiophene-2-carbonitrile with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under mild conditions, and the product is isolated through standard purification techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification methods are often employed to achieve high efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 4-(Chloromethyl)thiophene-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The carbonitrile group can be reduced to form amines or other functional groups.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane, ethanol), and catalysts (e.g., base catalysts like sodium hydroxide).
Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile).
Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas), solvents (e.g., tetrahydrofuran).
Major Products Formed:
- Substituted thiophene derivatives
- Sulfoxides and sulfones
- Amines and other reduced products
Aplicaciones Científicas De Investigación
4-(Chloromethyl)thiophene-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives, which are valuable in the development of organic semiconductors, dyes, and polymers.
Biology: The compound is explored for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Derivatives of this compound are investigated for their potential as pharmaceutical agents, particularly in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 4-(Chloromethyl)thiophene-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The presence of the chloromethyl and carbonitrile groups allows for specific interactions with target molecules, which can modulate their activity and function .
Comparación Con Compuestos Similares
Thiophene-2-carbonitrile: Lacks the chloromethyl group, making it less reactive in certain substitution reactions.
4-Methylthiophene-2-carbonitrile: Contains a methyl group instead of a chloromethyl group, leading to different reactivity and applications.
2-Thiophenecarbonitrile: Similar structure but with different substitution patterns, affecting its chemical properties and uses.
Uniqueness: 4-(Chloromethyl)thiophene-2-carbonitrile is unique due to the presence of both chloromethyl and carbonitrile groups, which confer distinct reactivity and versatility.
Propiedades
Fórmula molecular |
C6H4ClNS |
|---|---|
Peso molecular |
157.62 g/mol |
Nombre IUPAC |
4-(chloromethyl)thiophene-2-carbonitrile |
InChI |
InChI=1S/C6H4ClNS/c7-2-5-1-6(3-8)9-4-5/h1,4H,2H2 |
Clave InChI |
GRGCMCVYWNFNPH-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC=C1CCl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Methoxybenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13670484.png)









![tert-Butyl 2-[(3R,5R,6S)-4-Cbz-2-oxo-5,6-diphenylmorpholin-3-yl]acetate](/img/structure/B13670527.png)
